Lipophilicity (LogP) Differentiation vs. 3-Methoxybenzohydrazide and 3-Ethoxybenzohydrazide
3-Propoxybenzohydrazide exhibits a computed XLogP of 1.3 (and experimentally correlated LogP of 1.08) , which is approximately 2.9- to 3.5-fold higher than the LogP of 3-methoxybenzohydrazide (LogP 0.37) [1], and falls between the reported values for 3-ethoxybenzohydrazide (LogP 0.92 from ACD or 1.78 from other methods) . This intermediate lipophilicity means that 3-propoxybenzohydrazide partitions differently in octanol/water and reverse-phase HPLC systems compared to both shorter- and longer-chain analogs, directly affecting bioassay reproducibility when analogs are substituted.
| Evidence Dimension | Computed lipophilicity (LogP / XLogP) |
|---|---|
| Target Compound Data | XLogP 1.3 (Chem960); LogP 1.08 (Leyan, Chemscene) |
| Comparator Or Baseline | 3-Methoxybenzohydrazide LogP 0.37; 3-Ethoxybenzohydrazide LogP 0.92–1.78; Benzohydrazide (unsubstituted) LogP 0.53–1.38 |
| Quantified Difference | 3-Propoxy LogP is ~0.9–1.0 log units higher than 3-methoxy; ~0.1–0.4 log units above unsubstituted benzohydrazide; ~0.5–0.7 log units below 3-ethoxy (ACD method) |
| Conditions | LogP/XLogP computed values from publicly available databases (PubChem, ChemBase, ChemSrc); multiple computational methods employed across sources |
Why This Matters
Lipophilicity differences of >0.5 log units are considered significant for membrane permeability and non-specific binding in cell-based assays; substituting analogs without adjusting for LogP can invalidate SAR conclusions.
- [1] ChemBase.cn. 2-Methoxybenzohydrazide: LogP 0.3697. https://www.chembase.cn. Accessed 24 Apr 2026. View Source
